![molecular formula C13H20N2O4 B1332790 3,4,5-Triethoxybenzohydrazide CAS No. 379254-36-1](/img/structure/B1332790.png)
3,4,5-Triethoxybenzohydrazide
Overview
Description
3,4,5-Triethoxybenzohydrazide is an organic compound with the molecular formula C11H18N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with three ethoxy groups at the 3, 4, and 5 positions and a hydrazide group at the carboxyl position
Mechanism of Action
Target of Action
It’s known that hydrazide-hydrazone analogs, which include 3,4,5-triethoxybenzohydrazide, have been evaluated for their antibacterial and antifungal properties
Mode of Action
It’s known that hydrazide-hydrazone analogs can interact with various aromatic and heteroaromatic aldehydes . This interaction could potentially lead to changes in the cellular processes of the targeted organisms, contributing to its antibacterial and antifungal effects .
Biochemical Pathways
Given its potential antibacterial and antifungal properties, it’s plausible that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
It’s known that hydrazide-hydrazone analogs, including this compound, exhibit significant antibacterial activity . This suggests that the compound’s action results in the inhibition or death of bacterial cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins within the cell
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time
Metabolic Pathways
It is believed that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethoxybenzohydrazide typically involves the following steps:
Esterification: The starting material, 3,4,5-triethoxybenzoic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Products may include 3,4,5-triethoxybenzylamine.
Substitution: Products depend on the substituent introduced, such as 3,4,5-trimethoxybenzohydrazide if methoxy groups are introduced.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that derivatives of 3,4,5-triethoxybenzohydrazide exhibit significant antioxidant properties. A study demonstrated that thiosemicarbazide derivatives with similar structures showed high activity in DPPH radical scavenging assays, suggesting that the electron-withdrawing groups on the phenyl ring enhance the radical scavenging capacity of these compounds . This property is crucial for developing antioxidants that can mitigate oxidative stress-related diseases.
Antimicrobial Properties
The antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound have been investigated. These derivatives were found to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results indicated that many of these compounds exhibited significant antibacterial activity and potential applications in treating infections .
Antidiabetic Activity
In addition to antimicrobial properties, some hydrazone derivatives derived from this compound have shown promising antidiabetic effects. These compounds were evaluated against insulin in various assays, indicating their potential as therapeutic agents in managing diabetes .
Materials Science
Nanomaterials Synthesis
The unique properties of this compound have led to its application in synthesizing nanomaterials. Research has explored its role in creating advanced materials through pulsed laser techniques. The incorporation of this compound into nanomaterials can enhance their optical and electronic properties, making them suitable for applications in sensors and photonic devices .
Agricultural Research
Pesticidal Activity
The potential use of this compound and its derivatives as pesticides has been explored. Studies have shown that certain hydrazone derivatives possess insecticidal properties against agricultural pests. This application is particularly important for developing eco-friendly alternatives to conventional pesticides .
Case Study 1: Antioxidant Efficacy
A study focused on the antioxidant activity of thiosemicarbazide derivatives derived from this compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid. The research utilized DPPH and FRAP assays to quantify the radical scavenging ability and reducing power of these compounds .
Case Study 2: Antimicrobial Screening
In another study examining the antimicrobial efficacy of synthesized hydrazone derivatives from this compound, several compounds showed significant inhibition against both bacteria and fungi. The results were promising enough to suggest further development for clinical applications .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Trichlorobenzohydrazide: Similar structure but with chloro groups instead of ethoxy groups.
Uniqueness: 3,4,5-Triethoxybenzohydrazide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy and chloro analogs.
Biological Activity
3,4,5-Triethoxybenzohydrazide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and various applications in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate. This reaction can be conducted under acidic or basic conditions to yield the desired hydrazide product. The structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | % Inhibition |
---|---|---|
This compound | 150 ± 10 | 70% |
Ascorbic Acid | 100 ± 5 | 85% |
BHT | 200 ± 15 | 60% |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. In studies against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans, several derivatives showed significant inhibition zones .
Table 2: Antimicrobial Activity Results
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Hydrazone Derivative A | S. aureus | 18 |
Hydrazone Derivative B | E. coli | 20 |
Hydrazone Derivative C | C. albicans | 15 |
Antidiabetic Activity
The antidiabetic potential of synthesized hydrazone derivatives from this compound has also been explored. In vivo studies demonstrated a significant reduction in blood glucose levels compared to control groups treated with insulin .
Table 3: Antidiabetic Activity Comparison
Compound | Blood Glucose Reduction (%) |
---|---|
Hydrazone Derivative D | 67.95 |
Insulin | 69.77 |
Control | - |
Case Studies
- Cytotoxicity Against Cancer Cells : A specific derivative of this compound was tested against various cancer cell lines including L1210 (murine leukemia) and K562 (human leukemia). The results indicated potent cytotoxic effects with IC50 values in the low micromolar range .
- Mechanism of Action : Further investigations into the mechanism revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial membrane potential disruption and DNA fragmentation analysis .
Structure-Activity Relationships (SAR)
The presence of methoxy groups on the aromatic ring significantly influences the biological activity of the compound. SAR studies suggest that modifications to the benzene ring can enhance antioxidant and antimicrobial properties while maintaining low toxicity profiles .
Properties
IUPAC Name |
3,4,5-triethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJDYADVRMKUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365835 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-36-1 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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